molecular formula C19H22N6O4 B2431069 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide CAS No. 848217-25-4

2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide

货号: B2431069
CAS 编号: 848217-25-4
分子量: 398.423
InChI 键: GIJANEIOBLBROJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide is a novel purino[7,8-a]pyrimidine derivative offered for research and development purposes. While specific biological data for this compound is still emerging, its core structure is based on a fused dihydropyrimidine scaffold, a class of heterocyclic compounds known for significant pharmacological potential. Related pyrimidine and dihydropyrimidine derivatives have been investigated as potent and highly selective mechanism-based inhibitors for enzymes like myeloperoxidase (MPO), which is implicated in cardiovascular and inflammatory diseases . Other structurally similar uracil and pyrimidine compounds have demonstrated substantial antiviral activity, particularly against human cytomegalovirus (HCMV) and varicella zoster virus (VZV) in cell culture assays . This suggests potential research applications in immunology, virology, and medicinal chemistry. The molecular structure features a 4-ethoxyphenyl substituent, a group known to influence the pharmacokinetic properties of bioactive molecules. This product is intended for laboratory research to further explore its specific mechanism of action, biochemical properties, and potential research applications. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

属性

IUPAC Name

2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4/c1-3-29-13-7-5-12(6-8-13)23-9-4-10-24-15-16(21-18(23)24)22(2)19(28)25(17(15)27)11-14(20)26/h5-8H,3-4,9-11H2,1-2H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJANEIOBLBROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N4O3
  • Molecular Weight : 344.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It is believed to modulate enzyme activity and receptor interactions, which can lead to several pharmacological effects.

Potential Mechanisms:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in nucleic acid metabolism.
  • Receptor Modulation : It could interact with specific receptors related to cell signaling pathways.

Anticancer Activity

Research indicates that derivatives of purine compounds often exhibit anticancer properties. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways.

CompoundCell LineIC50 (µM)Reference
Compound AHCT116 (Colon)6.2
Compound BT47D (Breast)27.3

Antioxidant Activity

The antioxidant properties of purine derivatives are significant as they can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the anticancer effects of similar purine derivatives on human colon carcinoma cells (HCT116). The results indicated a significant reduction in cell viability at an IC50 of 6.2 µM, suggesting potent anticancer potential .
  • Antioxidant Evaluation :
    • Another study assessed the antioxidant capacity of related compounds using DPPH radical scavenging assays. The results indicated that these compounds exhibited strong antioxidant activity comparable to standard antioxidants like ascorbic acid .

常见问题

Basic: What are the key synthetic strategies for this compound?

Answer:
The synthesis typically involves multi-step organic reactions, including:

Core Formation : Construction of the purino[7,8-a]pyrimidine scaffold via cyclization reactions, often using thiourea derivatives or aminopyrimidines as precursors .

Functionalization : Introduction of the 4-ethoxyphenyl group at position 9 through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .

Acetamide Installation : The acetamide moiety at position 3 is introduced via acylation, using reagents like chloroacetyl chloride followed by amine coupling .

Purification : Column chromatography (C18 reverse-phase) or recrystallization in solvents like acetone/water mixtures ensures ≥95% purity .

Basic: How is structural integrity confirmed post-synthesis?

Answer:
Characterization employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., ethoxy group δ ~1.3 ppm for CH3_3, δ ~4.0 ppm for OCH2_2) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+^+ or [M-H]^-) confirm molecular weight .
  • IR Spectroscopy : Absorbance at ~1700 cm1^{-1} confirms carbonyl groups (2,4-dioxo) .
  • Elemental Analysis : Matches calculated C, H, N percentages within 0.4% deviation .

Advanced: How to optimize reaction conditions for higher yield and purity?

Answer:
Key parameters include:

  • Temperature Control : Maintain 60–80°C for cyclization to avoid side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution steps .
  • Catalysts : Pd(PPh3_3)4_4 for cross-coupling reactions improves aryl group incorporation efficiency .
  • Inert Atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates (e.g., thiols) .

Advanced: How can computational modeling predict biological targets?

Answer:

Molecular Docking : Software like AutoDock Vina screens against target enzymes (e.g., kinases, PDEs) using the compound’s 3D structure (PubChem CID) .

MD Simulations : GROMACS assesses binding stability (e.g., RMSD <2 Å over 100 ns indicates strong target interaction) .

QSAR Models : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy) with activity trends .

Advanced: How to resolve contradictions in biological activity data?

Answer:
Discrepancies (e.g., IC50_{50} variability in kinase inhibition) may arise from:

  • Assay Conditions : pH, temperature, or reducing agents (e.g., DTT) alter compound stability .
  • Cell Line Differences : Metabolic enzyme expression (e.g., CYP450) affects prodrug activation .
  • Control Experiments : Replicate studies with standardized protocols (e.g., ATP concentration in kinase assays) .

Advanced: How to establish structure-activity relationships (SAR)?

Answer:

Systematic Substitution : Replace the 4-ethoxyphenyl with halogens (e.g., Cl, F) or alkyl groups to assess steric/electronic effects .

Bioactivity Profiling : Test analogs in enzyme assays (e.g., PDE inhibition) and cell-based models (e.g., anti-proliferation) .

Metabolic Stability : Compare microsomal half-lives (e.g., human liver microsomes) to identify metabolically robust analogs .

Advanced: What strategies characterize metabolic stability and pharmacokinetics?

Answer:

  • In Vitro Assays :
    • Microsomal Stability : Incubate with NADPH-fortified liver microsomes; quantify parent compound via LC-MS/MS .
    • CYP Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • In Vivo PK : Administer to rodents; calculate AUC, Cmax_{max}, and t1/2_{1/2} using non-compartmental analysis .

Advanced: How to address solubility and stability issues?

Answer:

  • Co-Solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays to enhance aqueous solubility .
  • Lyophilization : Formulate as a lyophilized powder with trehalose for long-term storage .
  • pH Adjustment : Buffers (pH 6–7) stabilize the compound against hydrolysis of the acetamide group .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。